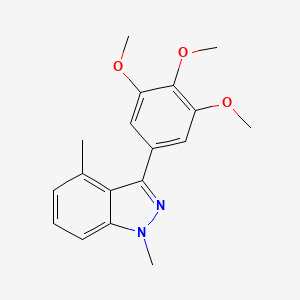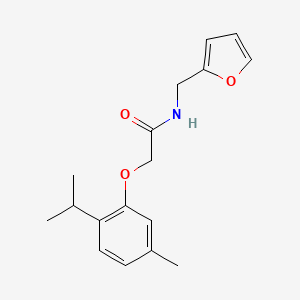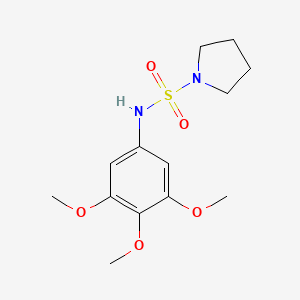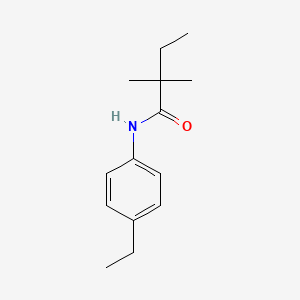
1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of heterocyclic compounds like indazoles. Indazoles are noted for their potential biological activities and have been the focus of various synthetic methodologies (Dubrovskiy & Larock, 2012).
Synthesis Analysis
The synthesis of compounds related to this compound involves reactions such as the aryne reaction, which is utilized to create a range of indazole derivatives. This method is efficient and tolerates various functional groups, yielding products in good to excellent yields (Dubrovskiy & Larock, 2012).
Molecular Structure Analysis
The molecular structure of indazoles, including derivatives like this compound, is characterized by their ability to form different structures such as dimers, trimers, or catemers, depending on the phase they are in. Vibrational spectroscopic techniques and quantum chemical calculations are key to understanding these structures (Avilés Moreno et al., 2013).
Chemical Reactions and Properties
Indazoles are versatile in their chemical reactivity. For instance, the aryne reaction used in their synthesis is notable for its efficiency and versatility in generating diverse molecular structures. The reaction's tolerance to various functional groups highlights the chemical stability and reactivity of indazole compounds (Dubrovskiy & Larock, 2012).
Physical Properties Analysis
The physical properties of this compound, like other indazole derivatives, can be studied through techniques like X-ray crystallography, which helps in understanding the molecular conformation and crystal packing. Such studies are essential to comprehend the physical characteristics of these compounds (Teichert et al., 2007).
Chemical Properties Analysis
The chemical properties of indazoles are significantly influenced by their molecular structure. The presence of different substituents like trimethoxyphenyl groups can impact the electronic properties and hence the reactivity of the indazole core. The synthesis methods employed also play a crucial role in determining the final chemical properties of these compounds (Dubrovskiy & Larock, 2012).
Propiedades
IUPAC Name |
1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-11-7-6-8-13-16(11)17(19-20(13)2)12-9-14(21-3)18(23-5)15(10-12)22-4/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHBEGLUOZHSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N(N=C2C3=CC(=C(C(=C3)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{5-[(cyclohexylcarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B5602444.png)
![4-ethoxy-3-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5602449.png)

![1-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5602458.png)


![3-methyl-8-[3-methyl-2-(2-methylphenoxy)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602471.png)
![3-{[4-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5602477.png)
![6-methyl-5-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5602484.png)
![2-(1-naphthyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)ethanesulfonamide hydrochloride](/img/structure/B5602491.png)
![5-butyl-4-ethyl-2-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5602499.png)

![methyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5602531.png)
![5-nitro-2-{[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5602544.png)